(S)-2-Amino-N-(4-methoxy-benzyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-(4-methoxy-benzyl)-3-methyl-butyramide is a chiral primary amine derivative featuring a 3-methyl-butyramide backbone with an (S)-configured amino group at position 2 and a 4-methoxy-benzyl substituent on the amide nitrogen. This compound has been discontinued commercially , but its structural analogs remain of interest in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)12(14)13(16)15-8-10-4-6-11(17-3)7-5-10/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGDNDEWOITCP-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-methoxy-benzyl)-3-methyl-butyramide typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of boronic esters as protective groups during the synthesis process . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with a single purification step, making the process efficient and practical .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-methoxy-benzyl)-3-methyl-butyramide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
(S)-2-Amino-N-(4-methoxy-benzyl)-3-methyl-butyramide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-methoxy-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxybenzyl group can enhance the compound’s binding affinity to its target, while the amino group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Ring
- Electron-Donating Groups: 4-Methoxy (Target Compound): Enhances solubility due to polarity and participates in hydrogen bonding. The methoxy group’s small size allows for unhindered interactions with target sites . 4-Methylsulfanyl (SCH3): Found in compounds like (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide , this bulkier substituent increases hydrophobicity and may improve membrane permeability but reduces aqueous solubility compared to methoxy.
- 2,4-Dichloro (Cl2): In (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide , chlorine atoms increase molecular weight (275.17 g/mol) and lipophilicity, favoring interactions with hydrophobic enzyme pockets.
Nitrogen Substituent Modifications
- Mono-Substituted Amides: The target compound has a single 4-methoxy-benzyl group on the amide nitrogen, simplifying steric interactions . In contrast, N,N-di-substituted analogs like (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide introduce bulkier groups (e.g., isopropyl), which may hinder binding to flat enzymatic active sites but improve pharmacokinetic properties.
- Hybrid Substituents: (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide combines a cyclopropyl group with methylsulfanyl-benzyl, balancing steric effects and metabolic stability.
Molecular Weight and Physicochemical Properties
Biological Activity
(S)-2-Amino-N-(4-methoxy-benzyl)-3-methyl-butyramide is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H24N2O2
- Molecular Weight : 264.36 g/mol
- Functional Groups : Contains an amino group, a methoxy-substituted benzyl group, and a butyramide moiety.
The presence of the methoxy group at the para position of the benzyl ring is significant, as it can enhance the compound's lipophilicity and influence receptor interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Enzymes : The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.
- Receptors : It is hypothesized to interact with specific receptors in the central nervous system, potentially influencing neurotransmission and pain pathways.
Research indicates that compounds with similar structures often exhibit analgesic properties by modulating opioid receptors, which are crucial for pain management.
1. Analgesic Potential
Studies suggest that this compound may possess analgesic properties. Its structural similarity to known analgesics implies potential efficacy in pain relief. Investigations using receptor binding assays could elucidate its affinity for opioid receptors.
2. Neuroprotective Effects
Preliminary studies indicate that this compound may exhibit neuroprotective effects in various models of neurological disorders. The methoxy group could enhance its ability to penetrate the blood-brain barrier, allowing it to exert effects on neuronal health and function .
Case Studies
-
Analgesic Activity in Rodent Models
- A study investigated the analgesic effects of this compound in rodent models of pain. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management therapies.
- Neuroprotective Studies
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group at 4-position | Potential analgesic and neuroprotective |
| (S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide | Methoxy group at 3-position | Similar analgesic potential |
| Fentanyl | N-phenylpropanamide structure | Strong analgesic |
| Morphine | Phenanthrene structure | Opioid analgesic |
This table highlights how slight variations in molecular structure can lead to differences in biological activity and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
